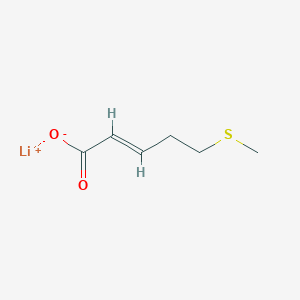
Lithium;(E)-5-methylsulfanylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium;(E)-5-methylsulfanylpent-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as lithium methanesulfonate and has a chemical formula of C6H9LiO4S. Lithium methanesulfonate is a white crystalline powder that is soluble in water and has a molecular weight of 192.16 g/mol.
Scientific Research Applications
Synthesis and Chemical Applications
- New Synthon for Organic Synthesis : The compound 4-Phenylsulfanyl-2-(2-phenylsulfanylethyl)but-1-ene has been identified as a new 3-methylidenepentane-1,5-dianion synthon. This synthon is useful in synthesizing 1,7-dioxaspiro[4.5]decanes and perhydropyrano[2,3-b]pyrans, highlighting its role in organic synthesis and chemical research (Alonso, Meléndez, Soler, & Yus, 2006) (Alonso, Meléndez, & Yus, 2005) (Alonso, Meléndez, & Yus, 2006).
Energy Storage and Battery Technology
- Improved Cyclability in Lithium/Sulfur Batteries : The use of (E)-5-methylsulfanylpent-2-enoate in lithium/sulfur batteries has shown promise in improving cyclability. Optimizing the electrolyte/sulfur ratio is crucial for the performance of these batteries (Zhang, 2012).
- Electrocatalysis in Lithium-Sulfur Batteries : Transition Metal Dichalcogenide Atomic Layers have been used for stabilizing the polysulfide shuttle in lithium-sulfur batteries. This technology has shown significant potential in enhancing battery stability and energy density (Babu, Masurkar, Al Salem, & Arava, 2017).
- Encapsulation of Lithium Sulphide Cathodes : Layered transition metal disulphides have been used for encapsulating lithium sulphide cathodes, showing high conductivity and strong binding with Li2S/Li2Sn species. This is significant for high-capacity electrode materials in energy storage applications (Seh et al., 2014).
Battery Electrochemistry and Interface Stability
- Electrochemical Stability in High-Temperature Environments : Lithium (fluorosulfonyl)(nonafluorobutanesulfonyl)imide (LiFNFSI) has been explored as a conducting salt to improve the resilience of lithium-ion cells at high temperatures. Its stability and reduced degradation compared to conventional salts like LiPF6 suggest potential for high-temperature applications (Zheng et al., 2016) (Han et al., 2011).
properties
IUPAC Name |
lithium;(E)-5-methylsulfanylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S.Li/c1-9-5-3-2-4-6(7)8;/h2,4H,3,5H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGKLPMTJNOEA-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CSCCC=CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CSCC/C=C/C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;(E)-5-methylsulfanylpent-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)



![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

